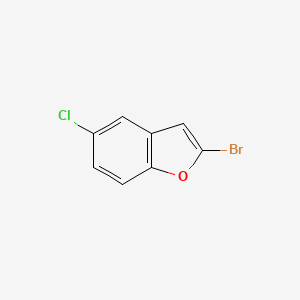

2-Bromo-5-chlorobenzofuran

説明

Overview of Benzofuran (B130515) Core Systems in Organic Chemistry

Benzofuran, a heterocyclic compound resulting from the fusion of a benzene (B151609) ring and a furan (B31954) ring, constitutes a pivotal scaffold in organic chemistry. acs.orgnih.gov First synthesized by Perkin in 1870, the benzofuran nucleus has since been identified in a vast array of naturally occurring and synthetic compounds, demonstrating its versatility and importance. acs.orgnih.gov Many natural products, particularly those from the Moraceae family and furocoumarins, feature the benzofuran heterocycle. nih.gov This structural motif is also present in numerous clinically approved drugs. bohrium.commdpi.com

The benzofuran core's significance stems from its diverse applications in medicinal, agricultural, and synthetic chemistry. acs.orgbohrium.com Benzofuran derivatives have been shown to exhibit a wide spectrum of biological activities. bohrium.com The aromaticity and structural rigidity of the benzofuran system provide a stable platform for the introduction of various functional groups, allowing for the fine-tuning of its chemical and physical properties. The synthesis of benzofuran derivatives is a subject of ongoing research, with numerous methods developed, including transition-metal-catalyzed cyclizations, to construct this important heterocyclic core. acs.orgmdpi.com

The Strategic Significance of Halogen Substitution in Heterocyclic Scaffolds

The incorporation of halogen atoms into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry and materials science. thieme-connect.comresearchgate.net Halogens, due to their unique electronic properties and ability to form halogen bonds, can significantly influence a molecule's physicochemical characteristics, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov This strategic placement of halogens can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. nih.govrsc.org

Halogenated heterocycles serve as versatile intermediates in organic synthesis. thieme-connect.com The presence of a halogen atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. thieme-connect.com This approach allows for the systematic exploration of a compound's structure-activity relationship (SAR) by introducing diverse substituents at the halogenated position. The ability to modulate the electronic nature and steric bulk of a molecule through halogenation makes it a powerful tool in the design of novel compounds with desired properties. derpharmachemica.com

Positioning 2-Bromo-5-chlorobenzofuran within Contemporary Chemical Synthesis and Discovery Research

This compound is a dihalogenated benzofuran derivative that holds a specific and important position in modern chemical synthesis. bldpharm.com Its structure, featuring a bromine atom at the 2-position and a chlorine atom at the 5-position of the benzofuran core, makes it a valuable building block for the synthesis of more complex molecules. The bromine atom, in particular, is a versatile functional group that can participate in a variety of chemical transformations, including substitution and cross-coupling reactions. chemicalbook.com

This compound serves as a key intermediate in the synthesis of a range of substituted benzofurans. For instance, it can be used to create 2-arylbenzofurans, a class of compounds with recognized biological activities. researchgate.net The presence of both bromine and chlorine atoms offers the potential for selective reactions at different positions on the benzofuran scaffold, allowing for the creation of diverse molecular libraries for drug discovery and materials science research. prepchem.comresearchgate.net Research has demonstrated its utility in the synthesis of compounds with potential applications in various fields, underscoring its relevance in contemporary chemical discovery. thieme-connect.comresearchgate.net

Detailed Research Findings on this compound

Recent studies have provided valuable insights into the synthesis and reactivity of this compound and related structures.

Synthesis

A base-mediated synthesis of 2-bromobenzoheterocycles, including this compound, has been reported. thieme-connect.com This method offers a mild and efficient alternative to traditional approaches that often rely on harsh conditions or expensive catalysts. thieme-connect.com The synthesis of a related compound, 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone, has also been documented, highlighting the accessibility of functionalized 5-chlorobenzofuran (B1360139) derivatives for further chemical exploration. lookchem.combldpharm.com

Chemical Properties and Reactivity

The chemical properties of this compound are largely dictated by the presence of the two halogen atoms and the benzofuran core. The bromine at the 2-position is particularly susceptible to nucleophilic substitution and is a key site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. researchgate.netrsc.org The chlorine at the 5-position is generally less reactive but can also participate in certain transformations under specific conditions. The reactivity of this compound makes it a versatile precursor for generating a library of substituted benzofurans for screening in various biological assays. doi.orgresearchgate.net

Table 1: Physicochemical Properties of this compound and a Related Compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1191415-19-6 | C₈H₄BrClO | 231.47 |

| 2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone | 7039-74-9 | C₁₀H₆BrClO₂ | 273.51 |

Data sourced from multiple chemical suppliers and databases. bldpharm.combldpharm.com

Table 2: Spectroscopic Data for this compound

| Type | Data |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ = 7.5 (d, J = 2.1 Hz, 1 H), 7.4 (d, J = 8.8 Hz, 1 H), 7.2 (dd, J = 8.8, 2.2 Hz, 1 H), 6.7 (s, 1 H) |

Data obtained from a study on the synthesis of 2-bromobenzoheterocycles. thieme-connect.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-chloro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEONCZIJFCQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformative Chemistry of 2 Bromo 5 Chlorobenzofuran

Reactivity of the Benzofuran (B130515) Heterocyclic Ring System

The reactivity of the benzofuran ring is dictated by the interplay of the fused benzene (B151609) ring and the furan (B31954) moiety. The presence of the oxygen heteroatom and the π-electron system influences its susceptibility to electrophilic and nucleophilic attack.

Studies on Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. minia.edu.eg In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eg The benzofuran ring system can undergo EAS, with the positions on both the furan and benzene rings being potential sites for electrophilic attack. ambeed.com The electron-donating nature of the oxygen atom tends to direct electrophiles to the furan ring, particularly the 2-position. However, in 2-bromo-5-chlorobenzofuran, the 2-position is already substituted. The chlorine atom at the 5-position is a deactivating group, which decreases the electron density of the benzene ring, making further substitution on the benzene portion of the molecule more challenging. minia.edu.eg

Nucleophilic Addition and Ring-Opening Reactions

Nucleophilic substitution reactions involve an electron-rich nucleophile replacing a functional group on an electron-deficient molecule. wikipedia.org While aromatic rings are generally resistant to nucleophilic attack, the presence of halogens can facilitate such reactions under specific conditions. pageplace.de The chlorine atom at position 5 in this compound makes the compound susceptible to nucleophilic aromatic substitution. vulcanchem.com

The furan ring of benzofurans can undergo nucleophilic addition, which can lead to ring-opening. kyoto-u.ac.jpnih.gov These reactions often require activation by transition metal catalysts or the use of strong nucleophiles like organolithium or Grignard reagents. chinesechemsoc.orgresearchgate.net For instance, nickel-catalyzed reductive ring-opening of benzofurans with alkyl halides has been demonstrated to produce (E)-o-alkenylphenols. chinesechemsoc.orgchinesechemsoc.org This process involves the cleavage of the endocyclic carbon-oxygen bond. chinesechemsoc.org Similarly, copper-catalyzed ring-opening silylation of benzofurans with disilane (B73854) yields (E)-o-(β-silylvinyl)phenols with high stereoselectivity. nih.gov These ring-opening strategies provide a powerful method for transforming the benzofuran core into other valuable phenolic structures. kyoto-u.ac.jpresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Benzofurans

The bromine atom at the 2-position of this compound is a key functional group for participating in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Strategies for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, and it is a versatile method for forming C-C bonds. tcichemicals.comlibretexts.org This reaction has been successfully applied to halogenated benzofurans to synthesize aryl-substituted derivatives. For example, methyl 5-bromobenzofuran-2-carboxylate has been coupled with various arylboronic acids to produce 5-arylbenzofuran-2-carboxylates. researchgate.net The reactivity of the halogen is crucial, with aryl iodides generally being more reactive than aryl bromides. wikipedia.org The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, base, and solvent. tcichemicals.com

| Bromobenzofuran Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl 5-bromobenzofuran-2-carboxylate | Arylboronic acids | Pd(II)-complex, thermal/microwave | Methyl 5-arylbenzofuran-2-carboxylates | researchgate.net |

| 2-Bromobenzofurans | Triarylbismuth reagents | Palladium catalyst | 2-Arylbenzofurans | researchgate.net |

| 3-(5-bromobenzofuran-2-yl)-1H-pyrazole | Arylboronic acids | Benzothiazole-oxime palladium(II) complex, aqueous solvent, thermal/microwave | 3-(5-Arylbenzofuran-2-yl)-1H-pyrazoles | researchgate.net |

Mizoroki-Heck Vinylation Reactions with Bromobenzofuran Substrates

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. umich.edu This reaction has been effectively used for the vinylation of bromobenzofuran derivatives. For instance, 2-acetyl-5-bromobenzofuran has been successfully coupled with various olefins under both thermal and microwave-assisted conditions, often in aqueous media. arkat-usa.orgresearchgate.net The presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be essential for achieving high yields. researchgate.net These reactions provide a direct route to benzofurans substituted with vinyl groups, which are valuable synthetic intermediates. arkat-usa.org

| Olefin | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acrylonitrile | Pd(II)-complex, DMF, TBAB, Et3N, microwave | 5-(Benzofuranyl)acrylonitrile | 88% | arkat-usa.org |

| Methyl acrylate | Pd(II)-complex, DMF, TBAB, Et3N, microwave | Methyl 5-(benzofuranyl)acrylate | >80% | arkat-usa.org |

| Styrene | Pd(II)-complex, DMF, TBAB, Et3N, microwave | 5-(Benzofuranyl)stilbene | High | researchgate.net |

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgvedantu.com This reaction is a powerful tool for the synthesis of alkynyl-substituted aromatic and heterocyclic compounds. organic-chemistry.org The Sonogashira reaction has been applied to dihalogenated benzofurans to introduce alkyne functionalities. For example, 2,3-dibromobenzofuran (B3192647) can undergo selective Sonogashira coupling to prepare 2-alkynyl-3-bromobenzofurans. researchgate.net The reaction typically requires an amine base and can be performed under mild conditions. wikipedia.org

| Benzofuran Substrate | Alkyne | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2,3-Dibromobenzofuran | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst | 2-Alkynyl-3-bromobenzofurans | researchgate.net |

| Aryl/Vinyl Halide | Terminal Alkyne | Palladium catalyst, Copper(I) cocatalyst, Amine base | Alkynyl-substituted arene/vinyl | wikipedia.orgvedantu.com |

Buchwald-Hartwig Amination and Other C-N Cross-Couplings

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of medicinal and materials chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between aryl halides and amines, has become a premier method for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance. wikipedia.orglibretexts.org This reaction overcomes the limitations of traditional methods, which often require harsh conditions. wikipedia.org For a substrate like this compound, the Buchwald-Hartwig reaction offers a direct route to 2-amino and, potentially, 5-aminobenzofuran derivatives.

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. jk-sci.com The choice of ligand, base, and solvent is critical for achieving high yields, especially when dealing with less reactive aryl chlorides. jk-sci.com Bulky, electron-rich phosphine (B1218219) ligands such as tri-tert-butylphosphine (B79228) (tBu₃P), BINAP, and various biarylphosphine ligands (e.g., XPhos) are often employed to facilitate the reaction, particularly with challenging substrates. jk-sci.com Common bases include sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃). jk-sci.com

Given the higher reactivity of aryl bromides compared to aryl chlorides in palladium-catalyzed reactions, the amination of this compound is expected to occur selectively at the C2 position. This chemoselectivity allows for the synthesis of 2-amino-5-chlorobenzofuran derivatives, leaving the C5-chloro substituent available for subsequent transformations.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides This table presents generalized conditions applicable to substrates like this compound, based on literature for similar aryl halides.

| Amine Partner | Aryl Halide Type | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Primary/Secondary Aliphatic | Aryl Bromide | Pd₂(dba)₃ / Biarylphosphine | NaOt-Bu | Toluene | 80-110 | Good-Excellent | wikipedia.orgjk-sci.com |

| Primary/Secondary Aromatic | Aryl Bromide | Pd(OAc)₂ / tBu₃P | Cs₂CO₃ | Dioxane | 100 | Good-Excellent | libretexts.orgjk-sci.com |

| Heterocyclic Amines | Aryl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | Good | jk-sci.com |

| Amides/Sulfonamides | Aryl Bromide/Chloride | Pd(OAc)₂ / DPPF | K₂CO₃ | Toluene | 100 | Good | wikipedia.org |

Regio- and Chemoselective Cross-Coupling Studies

Polyhalogenated aromatic and heteroaromatic compounds are valuable substrates for sequential functionalization, provided that the cross-coupling reactions can be controlled with high selectivity. nih.gov For this compound, two main types of selectivity are pertinent: regioselectivity (distinguishing between different positions on the ring) and chemoselectivity (distinguishing between the C-Br and C-Cl bonds).

The differential reactivity of carbon-halogen bonds is well-established in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. libretexts.orgmt.com The bond strength increases and the propensity for oxidative addition decreases in the order C-I > C-Br > C-Cl. libretexts.org This intrinsic reactivity difference is the primary tool for achieving chemoselectivity in molecules containing multiple, different halogens.

A compelling precedent for the selective functionalization of this compound is found in studies on the related compound, 5-bromo-2-fluorobenzofuran. beilstein-journals.org In a sequential cross-coupling strategy, a palladium catalyst was used to selectively couple an arylboronic acid at the C5-Br position, leaving the C2-F bond entirely intact. beilstein-journals.org The resulting 2-fluoro-5-arylbenzofuran was then subjected to a nickel-catalyzed coupling, which selectively activated the C-F bond for a second arylation. beilstein-journals.org

By analogy, the C2-Br bond in this compound is significantly more reactive towards palladium(0) oxidative addition than the C5-Cl bond. Therefore, Suzuki-Miyaura, Heck, Sonogashira, or other palladium-catalyzed cross-coupling reactions are expected to proceed with high chemoselectivity at the C2 position. This allows for the introduction of aryl, vinyl, or alkynyl groups at this position while preserving the chlorine atom at C5 for further diversification. The ability to control selectivity can sometimes be fine-tuned by the choice of ligand and catalyst system, but the inherent reactivity difference between bromide and chloride is typically dominant. nih.gov

Table 2: Examples of Selective Cross-Coupling in Dihaloheterocycles This table illustrates the principle of chemoselectivity, which is directly applicable to this compound.

| Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Major Product | Selectivity | Reference |

| 5-Bromo-2-fluorobenzofuran | 4-(CF₃)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, Dioxane/H₂O | Coupling at C-Br | >95% | beilstein-journals.org |

| 2,5-Dibromo-1-methylimidazole | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃, Dioxane/H₂O | Coupling at C2-Br | High | nih.gov |

| 5-Bromo-2-chloropyridine | Aniline | Pd(OAc)₂ / Bulky phosphine | NaOt-Bu, Toluene | Amination at C5-Br | High | nih.gov |

| 2-Bromo-iodobenzene | N,N-di-n-butylamine | CuI / Hantzsch ester | DMA | Amination at C-I | >20:1 | nih.gov |

Directed Ortho-Metalation (DoM) and Related Lithiation Chemistry

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic systems. beilstein-journals.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. beilstein-journals.org For the benzofuran ring system, the furan oxygen atom can act as a weak directing group, acidifying the adjacent C3 and C7 protons.

In this compound, direct deprotonation would likely be complex. The C3 position is electronically activated by the furan oxygen but is sterically hindered by the adjacent C2-bromo group. The C7 proton is also influenced by the oxygen, while the C4 and C6 protons are influenced by the electronic effects of the halogens.

A more predictable and synthetically useful transformation is the halogen-lithium exchange. uni-muenchen.dethieme-connect.com This reaction involves the treatment of an aryl halide with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures. vapourtec.com The exchange is much faster for aryl bromides than for aryl chlorides. Consequently, treating this compound with an alkyllithium reagent is expected to result in a highly selective bromine-lithium exchange at the C2 position, affording the 2-lithio-5-chlorobenzofuran intermediate. This intermediate is a potent nucleophile and a valuable precursor for a wide range of transformations, effectively serving as a synthetic equivalent of a 2-benzofuranyl anion. ehu.eus

This high chemoselectivity makes halogen-lithium exchange a superior method to direct metalation for generating a C2-lithiated species from this compound.

Functional Group Interconversions Involving Halogen Substituents

The halogen atoms of this compound are not merely static substituents but are versatile functional groups that can be converted into a wide array of other moieties. The key to these transformations lies in the differential reactivity of the bromine and chlorine atoms.

As established, the C2-bromo position is the most reactive site for both palladium-catalyzed cross-coupling and halogen-lithium exchange. The 2-lithio-5-chlorobenzofuran intermediate, generated via bromine-lithium exchange, is the gateway to numerous functional group interconversions. Quenching this organolithium species with various electrophiles allows for the precise installation of new functional groups at the C2 position.

For example:

Reaction with N,N-dimethylformamide (DMF) followed by acidic workup yields the 5-chloro-2-formylbenzofuran.

Quenching with carbon dioxide (CO₂) provides 5-chlorobenzofuran-2-carboxylic acid.

Treatment with trialkyl borates (e.g., B(OiPr)₃) followed by hydrolysis furnishes the corresponding 5-chlorobenzofuran-2-boronic acid, a valuable substrate for subsequent Suzuki-Miyaura coupling reactions.

Reaction with elemental sulfur (S₈) followed by reduction can produce the 5-chlorobenzofuran-2-thiol.

These transformations highlight the utility of the C2-bromo group as a "masked" functional group. The C5-chloro group, being more robust, generally remains intact during these reactions, allowing for it to be targeted in a subsequent synthetic step, possibly under more forcing conditions or with different catalytic systems (e.g., those optimized for aryl chlorides). jk-sci.com

Table 3: Potential Functional Group Interconversions via 2-Lithio-5-chlorobenzofuran

| Electrophile | Reagent Example | Resulting Functional Group at C2 |

| Aldehyde Synthesis | N,N-Dimethylformamide (DMF) | -CHO |

| Carboxylic Acid Synthesis | Carbon Dioxide (CO₂) | -COOH |

| Boronic Acid Synthesis | Triisopropyl borate (B1201080) (B(OiPr)₃) | -B(OH)₂ |

| Silylation | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |

| Stannylation | Tributyltin chloride (Bu₃SnCl) | -Sn(Bu)₃ |

| Iodination | Iodine (I₂) | -I |

Rearrangements and Cycloaddition Reactions of Benzofuran Derivatives

The benzofuran ring system can participate in various rearrangement and cycloaddition reactions, leading to the formation of complex molecular architectures. While specific examples involving this compound are not prominent in the literature, the general reactivity of the scaffold provides a basis for potential transformations.

Rearrangement Reactions: Sigmatropic rearrangements, such as the scribd.comscribd.com-sigmatropic rearrangement, have been utilized to synthesize highly substituted benzofurans. rsc.orgrsc.org In one approach, a charge-accelerated rearrangement of intermediates derived from phenols and alkynyl sulfoxides leads to the formation of the benzofuran ring, sometimes involving unusual substituent migrations. rsc.orgrsc.org Another type of rearrangement involves the transformation of S-(1-benzofuran-2(3H)-one-3-yl) isothiuronium (B1672626) bromides into thiazolidine-4-ones under basic conditions. researchgate.netsciforum.net These examples suggest that derivatives of this compound could be designed to undergo skeletal reorganizations to produce novel heterocyclic systems.

Cycloaddition Reactions: The benzofuran ring can participate in cycloaddition reactions, although its aromatic character can reduce its reactivity compared to non-aromatic dienes or dienophiles.

Diels-Alder Type Reactions: Intramolecular Diels-Alder reactions of furan derivatives tethered to a benzofuran have been explored as a route to the morphine skeleton. scribd.com In these cases, the benzofuran ring acts as the dienophile. The success of such reactions often depends on conformational factors and the electronic nature of the substituents. scribd.com

[4+1] Cycloadditions: 2-Aminobenzofurans have been synthesized via a formal [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides. mdpi.comnih.gov

[2+1] Cycloadditions: Spirocyclopropanes fused to a benzofuranone core have been prepared through the formal [2+1] cycloaddition of benzofuran-derived oxadienes with bromomalonates. researchgate.net

Aryne Cycloadditions: 6,7-Benzofuranyne, generated from 6,7-dihalobenzofurans, has been shown to undergo highly regioselective Diels-Alder cycloadditions with substituted furans, demonstrating another pathway for elaborating the benzofuran system. researchgate.netresearchgate.net

While the direct participation of the stable aromatic core of this compound in cycloadditions might require harsh conditions or specific activation, its derivatives could be tailored to undergo these powerful ring-forming reactions.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2 Bromo 5 Chlorobenzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Bromo-5-chlorobenzofuran, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the benzofuran (B130515) core. The chemical shift (δ) of each proton is influenced by the electron-donating oxygen atom and the electron-withdrawing halogen substituents. Protons on sp²-hybridized carbons, such as those in aromatic systems, typically resonate at lower fields (higher ppm values). libretexts.org

The proton at position 3 (H-3) is on the furan (B31954) ring and is adjacent to the oxygen atom and the carbon bearing the bromine. It is expected to appear as a singlet due to the absence of adjacent protons. The remaining three protons (H-4, H-6, and H-7) are on the benzene (B151609) ring and will exhibit characteristic coupling patterns.

H-7 : This proton is adjacent to the fused furan ring and will be a doublet, coupled to H-6.

H-6 : This proton is situated between H-4 and H-7. The chlorine at C-5 will deshield this proton. It is expected to appear as a doublet of doublets, coupled to both H-4 and H-7.

H-4 : This proton is ortho to the chlorine atom, leading to significant deshielding. It will appear as a doublet, coupled to H-6.

The electronegative chlorine and bromine atoms deshield the nearby protons, shifting their signals downfield. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.8 - 7.0 | s (singlet) | - |

| H-4 | 7.5 - 7.7 | d (doublet) | J ≈ 2.0 |

| H-6 | 7.2 - 7.4 | dd (doublet of doublets) | J ≈ 8.8, 2.0 |

Predicted values are based on typical chemical shifts for substituted benzofurans and halogenated aromatic compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. This compound has ten carbon atoms, and due to molecular asymmetry, ten distinct signals are expected. The chemical shifts are influenced by hybridization and the electronic effects of the substituents. Carbons bonded to electronegative atoms like oxygen, chlorine, and bromine are significantly deshielded and appear at a lower field. pdx.edu

C-2 and C-5 : These carbons are directly attached to bromine and chlorine, respectively, and are expected to be significantly downfield, though the heavy atom effect of bromine can sometimes cause unexpected shielding.

C-7a and C-3a : These are quaternary carbons at the ring fusion and their assignment is confirmed using 2D NMR. C-7a, being bonded to oxygen, will be further downfield.

C-3, C-4, C-6, C-7 : These are protonated carbons, and their shifts can be definitively assigned using an HSQC experiment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 115 - 120 |

| C-3 | 108 - 112 |

| C-3a | 128 - 132 |

| C-4 | 122 - 126 |

| C-5 | 130 - 134 |

| C-6 | 125 - 129 |

| C-7 | 112 - 116 |

Predicted values are based on typical chemical shifts for substituted benzofurans. chemicalbook.com

Two-dimensional NMR techniques are indispensable for the definitive assignment of complex structures.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between H-7 and H-6, and between H-6 and H-4, confirming their connectivity on the benzene ring. The absence of a correlation for H-3 would support its assignment as an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This allows for the unambiguous assignment of the protonated carbons (C-3, C-4, C-6, and C-7) by linking the known proton shifts to their corresponding carbon signals. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations include:

H-3 correlating to C-2, C-3a, and C-7a.

H-4 correlating to C-5, C-6, and C-7a.

H-6 correlating to C-4, C-5, and C-7a.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₄BrClO), the presence of two different halogen atoms, bromine (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with ~3:1 natural abundance), results in a characteristic isotopic cluster for the molecular ion (M⁺). This pattern is a definitive signature for a molecule containing one bromine and one chlorine atom.

The molecular ion peak cluster would appear at m/z 230, 232, and 234. The fragmentation of the molecular ion under electron ionization (EI) conditions can provide further structural information. chemguide.co.uk Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and the cleavage of the heterocyclic ring. libretexts.orgmiamioh.edu

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (ion) | Identity | Notes |

|---|---|---|

| 230/232/234 | [M]⁺ | Molecular ion cluster, characteristic isotopic pattern for BrCl. |

| 202/204 | [M - CO]⁺ | Loss of carbon monoxide from the furan ring. |

| 151/153 | [M - Br]⁺ | Loss of a bromine radical. |

| 195 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 123 | [M - Br - CO]⁺ | Subsequent loss of CO after Br loss. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Aromatic C-H Stretching : Strong bands are expected above 3000 cm⁻¹, typical for C-H bonds on an aromatic ring.

C=C Stretching : Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic and furan rings.

C-O-C Stretching : The ether linkage of the benzofuran system is expected to show a strong, characteristic asymmetric stretching band around 1250-1200 cm⁻¹ and a symmetric stretch near 1050-1000 cm⁻¹.

C-H Bending : Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region are diagnostic of the substitution pattern on the benzene ring.

C-Cl and C-Br Stretching : The carbon-halogen stretching vibrations occur in the fingerprint region. The C-Cl stretch typically appears around 800-600 cm⁻¹, while the C-Br stretch is found at lower frequencies, usually in the 600-500 cm⁻¹ range.

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretch |

| 1610 - 1580 | Aromatic C=C Stretch |

| 1480 - 1450 | Furan Ring C=C Stretch |

| 1250 - 1200 | Asymmetric C-O-C Stretch |

| 850 - 800 | C-H Out-of-Plane Bending |

| 750 - 700 | C-Cl Stretch |

Vibrational frequencies are based on data for benzofuran and halogenated aromatic compounds. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems like benzofuran. The benzofuran scaffold is a chromophore that absorbs UV radiation. The absorption spectrum is typically characterized by one or more intense bands. nist.gov

The electronic absorption bands of benzofuran are known to be sensitive to the nature and position of substituents. researchgate.net Halogen substituents can act as auxochromes, causing a bathochromic shift (shift to longer wavelength) and potentially a hyperchromic effect (increase in absorption intensity) compared to the parent benzofuran molecule. The spectrum of this compound is expected to show characteristic absorption maxima in the UV region, consistent with a substituted benzofuran system. researchgate.net

Table 5: Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | ~250 |

Predicted values are based on typical electronic transitions observed for benzofuran and its derivatives. nist.govresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry, which are critical for understanding the chemical and physical properties of a compound like this compound. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, from which a detailed atomic model can be constructed.

Analysis of related halogenated compounds by X-ray crystallography often reveals the presence of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. This interaction can significantly influence the packing of molecules in the crystal. In a hypothetical crystal structure of this compound, one might expect to observe such interactions involving the bromine and chlorine atoms, contributing to the stability of the crystal lattice.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are indispensable for the separation, identification, and purity assessment of organic compounds like this compound. These techniques are based on the differential partitioning of a compound between a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed chromatographic techniques in this context.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. In the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol and water. The separation is based on the differential hydrophobicity of the components in the sample.

The purity of a this compound sample can be assessed by monitoring the chromatogram for the presence of extraneous peaks. The area of the main peak corresponding to this compound is proportional to its concentration, allowing for quantitative analysis. A diode-array detector (DAD) can be used to obtain the UV spectrum of the eluting peaks, which aids in peak identification and purity assessment. For more definitive identification, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.gov

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) semanticscholar.org |

| Mobile Phase | Methanol:Water (70:30, v/v) semanticscholar.org |

| Flow Rate | 1.0 mL/min semanticscholar.org |

| Detection | UV at 230 nm semanticscholar.org |

| Temperature | Ambient |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is an excellent method for its analysis. The sample is vaporized and injected into a heated capillary column containing a stationary phase. An inert carrier gas, such as helium or nitrogen, serves as the mobile phase. The separation is based on the compound's boiling point and its interaction with the stationary phase.

For the analysis of halogenated compounds like this compound, a nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase, is often used. ijpsr.com Detection can be achieved using various detectors, with the mass spectrometer (MS) being particularly powerful for this application (GC-MS). nih.govnih.gov GC-MS provides not only retention time data for separation but also mass spectra that can definitively identify the compound and any impurities by their unique fragmentation patterns. nih.govresearchgate.net

| Parameter | Condition |

| Column | 5% Phenyl-polydimethylsiloxane capillary column (30 m x 0.25 mm, 0.25 µm) nih.gov |

| Carrier Gas | Helium ijpsr.com |

| Injector Temperature | 250 °C nih.gov |

| Oven Program | 70°C (1 min hold), then ramp at 10°C/min to 180°C, then ramp at 15°C/min to 280°C (8 min hold) nih.gov |

| Detector | Mass Spectrometer (MS) ijpsr.comnih.gov |

Computational and Theoretical Investigations on 2 Bromo 5 Chlorobenzofuran

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of 2-Bromo-5-chlorobenzofuran. These calculations, primarily based on Density Functional Theory (DFT), offer a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311+G(d,p) to achieve a balance between accuracy and computational cost. aip.orgrsc.orgresearchgate.netresearchgate.net

These studies yield optimized molecular geometry, vibrational frequencies, and electronic properties. The distribution and energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energies of these frontier orbitals are crucial in predicting the chemical reactivity of the molecule. youtube.comwikipedia.orglibretexts.orgpku.edu.cn

A lower HOMO-LUMO energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of electron-withdrawing halogen atoms (bromine and chlorine) is expected to influence the energies of these orbitals, thereby affecting its reactivity.

Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

Note: The data in this table is illustrative and based on typical values for similar halogenated benzofuran (B130515) derivatives.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. youtube.comwikipedia.orglibretexts.orgpku.edu.cn By analyzing the spatial distribution of the HOMO and LUMO in this compound, one can predict the most probable sites for electrophilic and nucleophilic attack.

The HOMO is typically localized on the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is localized on the more electron-deficient areas, which are prone to nucleophilic attack. For this compound, the benzofuran ring system, with its heteroatom and pi-electron density, along with the halogen substituents, creates a complex electronic landscape where FMO analysis is invaluable for predicting regioselectivity in reactions. rsc.org

Predicted Reactive Sites in this compound based on FMO Analysis

| Type of Attack | Predicted Reactive Site(s) | Rationale |

|---|---|---|

| Electrophilic | Carbon atoms of the furan (B31954) ring | Higher HOMO density |

Note: The data in this table is illustrative and based on general principles of FMO theory applied to halogenated aromatic compounds.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. youtube.com This method allows for the investigation of charge distribution, hybridization, and donor-acceptor (lone pair to anti-bonding orbital) interactions within the molecule. For this compound, NBO analysis can reveal the nature of the carbon-halogen bonds and the extent of electron delocalization within the benzofuran ring system.

Furthermore, NBO analysis is instrumental in understanding intermolecular interactions. It can quantify the strength of non-covalent interactions, such as halogen bonding, which may play a significant role in the crystal packing and biological activity of this compound. The analysis of donor-acceptor interactions provides insights into the stability of the molecule arising from hyperconjugative effects.

Illustrative NBO Analysis Data for this compound

| Atom | Natural Charge (e) | Hybridization |

|---|---|---|

| O1 | -0.55 | sp2.1 |

| C2 | +0.20 | sp1.9 |

| Br3 | -0.05 | sp3.5 |

| C5 | +0.02 | sp2.0 |

Note: The data in this table is illustrative and based on typical NBO results for similar molecules.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. rsc.orgsmu.eduresearchgate.net

For instance, in substitution or coupling reactions involving this compound, computational modeling can determine whether the reaction proceeds via a concerted or a stepwise mechanism. It can also explain the observed regioselectivity by comparing the activation energies of different possible pathways. These studies often employ DFT methods to calculate the energies of reactants, products, and transition states.

Prediction of Reactivity and Selectivity via Computational Chemistry Tools

Computational chemistry tools offer a predictive framework for the reactivity and selectivity of this compound in various chemical transformations. By calculating global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and the Fukui function, a quantitative assessment of the molecule's reactivity can be achieved. nih.gov

These descriptors help in understanding how the electronic structure of this compound governs its behavior in chemical reactions. For example, the Fukui function can identify the most nucleophilic and electrophilic sites within the molecule with greater precision than a simple analysis of atomic charges. This information is crucial for designing new synthetic routes and for understanding the molecule's interaction with biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. These simulations can reveal the conformational flexibility of the molecule and the nature of its interactions with solvent molecules or biological macromolecules. researchgate.net

While this compound is a relatively rigid molecule, MD simulations can be used to explore its interactions in different environments. For example, in a biological context, MD simulations can model the binding of this compound to a protein active site, providing insights into its potential as a drug candidate. These simulations can also be used to study the aggregation behavior of the molecule in solution.

Application of 2 Bromo 5 Chlorobenzofuran in Advanced Chemical Synthesis and Material Sciences

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

2-Bromo-5-chlorobenzofuran serves as a highly valuable and versatile intermediate in the synthesis of complex organic molecules. Its utility stems from the presence of a reactive carbon-bromine bond at the 2-position of the benzofuran (B130515) ring. This site is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation in modern organic synthesis.

The bromine atom at the C2 position allows for selective functionalization, enabling chemists to introduce a variety of substituents and build molecular complexity in a controlled manner. Reactions such as the Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination can be employed to forge new bonds with high efficiency and functional group tolerance. semanticscholar.orgnih.gov For instance, the Suzuki reaction allows for the introduction of aryl or vinyl groups by coupling with boronic acids, a key step in synthesizing biaryl compounds which are prevalent in medicinal chemistry. semanticscholar.org Similarly, the Heck reaction facilitates the formation of substituted alkenes from the reaction with an unsaturated halide. thieme.de

The stability of the benzofuran core under these reaction conditions, combined with the predictable reactivity of the C-Br bond, makes this compound an ideal starting material for multi-step syntheses. The chloro-substituent at the 5-position, being less reactive than the bromo-substituent in typical palladium-catalyzed reactions, can be retained for subsequent transformations or can serve to modulate the electronic properties of the final molecule. This differential reactivity of the two halogen atoms provides an additional layer of synthetic utility, allowing for sequential and site-selective modifications.

Utilization in the Construction of Diverse Heterocyclic Frameworks

The ability to participate in various cross-coupling reactions makes this compound a key building block for the construction of diverse and complex heterocyclic frameworks. These reactions provide a powerful platform for extending the benzofuran core into larger, polycyclic, or multi-heterocyclic systems.

Suzuki-Miyaura Coupling: This reaction is extensively used to couple this compound with a wide range of aryl- and heteroaryl-boronic acids. researchgate.net This methodology directly leads to the formation of 2-arylbenzofurans, a structural motif present in many biologically active compounds and functional materials. semanticscholar.org The reaction is known for its mild conditions and tolerance of various functional groups, making it a robust method for generating molecular diversity. researchgate.net

Heck Coupling: The Mizoroki-Heck reaction allows for the vinylation of the benzofuran core. thieme.deacs.org By reacting this compound with various alkenes, functionalized stilbenes and cinnamates can be synthesized. acs.org These products can serve as precursors for further cyclization reactions or as key components in conjugated materials. The reaction often proceeds with high stereoselectivity, yielding the trans-alkene product. nih.gov

Sonogashira Coupling: This reaction introduces alkyne moieties at the 2-position of the benzofuran ring by coupling with terminal alkynes. researchgate.net The resulting 2-alkynylbenzofurans are valuable intermediates themselves, readily undergoing further transformations such as cyclizations or serving as building blocks for conjugated polymers and other advanced materials. researchgate.net

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the synthesis of 2-aminobenzofurans. acs.orgignited.in By coupling this compound with a variety of primary or secondary amines, amides, or N-heterocycles, a diverse library of nitrogen-containing benzofuran derivatives can be accessed. ignited.inresearchgate.net These compounds are of significant interest in medicinal chemistry and for the synthesis of organic semiconductors. researchgate.net

The following table summarizes representative cross-coupling reactions utilizing brominated benzofurans as substrates, illustrating the versatility of the C-Br bond for synthetic elaboration.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Arylbenzofuran | semanticscholar.orgnih.gov |

| Heck Coupling | Styrene | Pd(II) complex, Et₃N, TBAB | 2-Styrylbenzofuran | acs.orgnih.gov |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Alkynylbenzofuran | researchgate.net |

| Buchwald-Hartwig Amination | Secondary Amine (e.g., Diphenylamine) | [Pd(allyl)Cl]₂, XPhos, t-BuONa | 2-(Diaryl)aminobenzofuran | researchgate.net |

Development of New Scaffolds for Functional Materials

The rigid, planar, and electron-rich nature of the benzofuran ring system makes it an excellent candidate for incorporation into functional materials. This compound provides the synthetic handles necessary to integrate this scaffold into larger, well-defined architectures.

This compound can be conceptualized as a functional monomer for the synthesis of novel polymers. The bromine atom allows it to participate in step-growth polymerization reactions, such as Suzuki or Sonogashira polymerization, with appropriate difunctional co-monomers. This approach enables the direct incorporation of the benzofuran unit into the main chain of a conjugated polymer. The resulting poly(benzofuran)s can exhibit interesting electronic and photophysical properties due to the extended π-conjugation along the polymer backbone.

The design of monomers is a critical step in creating polymers with desired properties. The structure of this compound allows for its use in creating well-defined two-dimensional covalent organic polymers (COPs). By designing reactions where the benzofuran derivative acts as a building block, polymers with predictable structures and porosities can be achieved. A "monomer-polymer-monomer" strategy has been described for the functionalization of benzofuran, where a polybenzofuran is first synthesized, functionalized via electrophilic aromatic substitution, and then depolymerized to yield substituted benzofuran monomers. This highlights the chemical robustness and versatility of the benzofuran scaffold in polymer chemistry.

The benzofuran moiety is increasingly being explored for its potential in organic electronics. Its electron-donating character and rigid structure are beneficial for charge transport and luminescence. When incorporated into larger conjugated systems, benzofuran derivatives can function as organic semiconductors.

The following table presents data on benzodifuran-based organic semiconductors, showcasing the impact of the heterocyclic core on the material's fluorescent properties.

| Amine Coupled to Core | Abbreviation | Fluorescence Quantum Yield (%) | Emission Max (nm) | Reference |

|---|---|---|---|---|

| Carbazole | Cz | 92 | 414 | researchgate.net |

| Diphenylamine | DPA | 61 | 456 | researchgate.net |

| Phenoxazine | PXZ | 100 | 494 | researchgate.net |

| Phenothiazine | PTZ | 62 | 510 | researchgate.net |

Design of Ligands and Catalysts Incorporating the Benzofuran Moiety

Beyond its role as a synthetic building block, the benzofuran scaffold can be incorporated into the structure of ligands for transition metal catalysis. The oxygen atom of the furan (B31954) ring and the modifiable aromatic system provide potential coordination sites for metal ions. By strategically functionalizing the benzofuran core, particularly through the reactive bromine handle, polydentate ligands can be designed.

Research into related dibenzofuran systems has demonstrated the viability of this approach. For example, phosphine (B1218219) oxide groups have been attached to the dibenzofuran backbone to create bidentate ligands that coordinate with various metal ions, including lanthanides and actinides. Similarly, sulfonated dibenzofuran-based phosphine ligands have been developed for use in aqueous-phase catalysis. researchgate.net These examples show that the furan oxygen, while not always directly coordinating, plays a crucial role in positioning the coordinating groups (e.g., phosphines) for effective metal chelation.

By analogy, this compound can serve as a precursor for novel ligand synthesis. The bromine atom can be converted into a phosphine, amine, or other coordinating group via standard transformations. The resulting functionalized benzofuran can then act as a ligand in its own right or be incorporated into a larger pincer-type ligand architecture. Benzofuran-based Schiff's base ligands have also been synthesized and used to create metal complexes with potential applications in catalysis and materials science. The design of such ligands allows for fine-tuning of the steric and electronic properties of the resulting metal catalyst, potentially leading to improved activity, selectivity, and stability.

Future Perspectives and Emerging Research Directions for 2 Bromo 5 Chlorobenzofuran

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of halogenated benzofurans is undergoing a transformation driven by the principles of green chemistry. The goal is to develop methods that are more environmentally benign, safer, and more efficient than traditional approaches. Future research will likely focus on several key areas to improve the synthesis of 2-Bromo-5-chlorobenzofuran.

Key innovations include:

Eco-Friendly Solvents and Catalysts: The use of deep eutectic solvents (DESs) and recyclable catalysts like palladium on carbon (Pd/C) is gaining traction. acs.orgchemistryviews.org These approaches minimize the use of volatile and toxic organic solvents. For instance, one-pot syntheses of benzofuran (B130515) derivatives have been successfully carried out in choline chloride-ethylene glycol, a deep eutectic solvent, using copper iodide as a catalyst. acs.org

Energy-Efficient Methods: Alternative energy sources such as microwave irradiation and visible-light photoredox catalysis are being explored to drive synthetic reactions. mdpi.comresearchgate.net These methods can reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. This involves exploring catalytic cycles and one-pot reactions that avoid stoichiometric reagents and minimize waste. acs.orgnih.gov

| Synthetic Approach | Traditional Method | Green Chemistry Innovation | Anticipated Benefits for this compound Synthesis |

| Solvent | Volatile Organic Compounds (e.g., Toluene, DMF) | Deep Eutectic Solvents (DES), Water | Reduced toxicity, improved safety, potential for biodegradability. |

| Catalyst | Homogeneous catalysts (e.g., Pd(OAc)₂) | Heterogeneous catalysts (e.g., Pd/C), Copper-based catalysts | Catalyst recyclability, lower cost, reduced metal leaching into the product. acs.orgchemistryviews.orgnih.gov |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Visible-light photoredox catalysis | Faster reaction rates, lower energy consumption, milder reaction conditions. mdpi.comresearchgate.net |

| Reaction Type | Multi-step synthesis with isolation of intermediates | One-pot, tandem, or domino reactions | Increased efficiency, reduced waste, and lower operational costs. acs.org |

Exploration of Unconventional Reactivity Pathways and Mechanistic Studies

Understanding and exploiting the reactivity of the C-Br and C-Cl bonds, as well as the benzofuran core, is crucial for developing novel applications for this compound. Future research is directed towards uncovering unconventional reaction pathways and gaining deeper mechanistic insights.

Selective Functionalization: A key challenge and opportunity lie in the selective reaction at either the bromine or chlorine position. The higher reactivity of the C-Br bond in cross-coupling reactions is well-established, but future work will explore novel catalytic systems that can invert this selectivity or enable functionalization at the C-Cl bond while preserving the C-Br bond for subsequent transformations.

Radical Reactions: The exploration of radical-mediated reactions offers an alternative to traditional polar reactions. Photoredox catalysis, for instance, can generate radical intermediates under mild conditions, opening new avenues for C-C and C-heteroatom bond formation at the benzofuran core.

Halogen Dance Reactions: The "halogen dance" is a base-promoted isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. Studying this phenomenon in di-halogenated systems like this compound could lead to the synthesis of novel, difficult-to-access isomers.

Mechanistic Insights via DFT: Density Functional Theory (DFT) is a powerful computational tool for elucidating reaction mechanisms. nih.gov DFT studies can model transition states, calculate activation energies, and predict regioselectivity, providing invaluable insights that can guide the design of new reactions and catalysts for this compound. nih.gov

Integration with Automated Synthesis and Flow Chemistry Platforms

The shift from batch processing to continuous flow chemistry and automated synthesis represents a significant technological advancement in chemical manufacturing. These platforms offer enhanced safety, scalability, and product consistency, making them highly suitable for the production and derivatization of this compound.

Advantages of Flow Chemistry: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netacs.org This control is particularly beneficial for managing exothermic reactions or handling hazardous reagents, leading to improved safety and higher yields. The synthesis of benzofuran derivatives has been successfully demonstrated in flow systems. acs.orgresearchgate.net

Telescoped Synthesis: Flow chemistry enables "telescoped" or multi-step syntheses where the output of one reactor is directly fed into the next without intermediate purification steps. acs.org This approach significantly reduces waste and production time. A future application could involve a telescoped flow synthesis starting from this compound to produce a complex pharmaceutical intermediate.

Automated Optimization: Automated platforms can perform numerous experiments under varying conditions to rapidly optimize reaction yields and identify the most efficient synthetic routes. This high-throughput screening capability accelerates process development for the synthesis of this compound derivatives.

Harnessing Computational Tools for De Novo Design and Optimization

Computational chemistry is an indispensable tool in modern chemical research, enabling the design of new molecules and the optimization of their properties before synthesis is attempted. For this compound, these tools can accelerate the discovery of new derivatives with desired biological or material properties.

Molecular Docking and QSAR: In drug discovery, molecular docking is used to predict how a molecule binds to a biological target, such as a protein or enzyme. nih.govsemanticscholar.org Quantitative Structure-Activity Relationship (3D-QSAR) models can then be built to correlate the structural features of this compound derivatives with their biological activity. researchgate.net

De Novo Design: Based on the information from docking and QSAR studies, algorithms can design new molecules de novo (from scratch) that are predicted to have high activity and favorable pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net

Predicting Physicochemical Properties: Computational tools can accurately predict properties such as solubility, stability, and electronic characteristics. This is crucial for designing materials, such as organic semiconductors, where the benzofuran core is a known component.

| Computational Tool | Application for this compound | Potential Outcome |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity and spectral properties. nih.gov | Optimized synthetic routes, understanding of electronic structure. |

| Molecular Docking | Predicting binding modes of derivatives to biological targets (e.g., enzymes, receptors). nih.govresearchgate.net | Identification of potential new drug candidates based on the benzofuran scaffold. |

| 3D-QSAR | Correlating molecular structure with biological activity to guide lead optimization. researchgate.net | Design of more potent and selective bioactive compounds. |

| ADMET Prediction | In silico evaluation of drug-likeness and pharmacokinetic properties. researchgate.net | Early-stage filtering of compounds with poor profiles, reducing late-stage failures. |

Synergistic Research with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by analyzing vast datasets to predict reaction outcomes, propose synthetic routes, and identify novel drug candidates.

Reaction Prediction and Yield Optimization: ML models, trained on extensive databases of chemical reactions, can predict the likely products of a reaction involving this compound with novel reagents. nih.govdrugtargetreview.com These models can also predict reaction yields under different conditions, helping chemists to optimize synthetic procedures without extensive trial-and-error experimentation. chemrxiv.org

Retrosynthesis and Novel Route Discovery: AI-powered retrosynthesis tools can propose multiple synthetic pathways to a target molecule derived from this compound. This can help chemists discover more efficient or innovative routes that might not be immediately obvious.

Accelerating Drug Discovery: In the context of drug discovery, AI can analyze biological and chemical data to identify new potential disease targets for which derivatives of this compound might be effective. nih.govsciencescholar.us Generative AI models can design novel molecular structures with a high probability of being active against these targets. mdpi.com The synergy between AI-driven predictions and experimental validation is poised to significantly accelerate the pace of chemical discovery. wsu.edu

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for structural confirmation of 2-Bromo-5-chlorobenzofuran?

- Methodological Answer : Use a combination of IR spectroscopy (to identify functional groups and halogen vibrations), NMR spectroscopy (¹H/¹³C for substituent positioning and electronic environment), and mass spectrometry (to confirm molecular weight and fragmentation patterns). Cross-reference with databases like NIST Chemistry WebBook for spectral validation . For halogen-specific interactions, observe Br and Cl isotopic patterns in mass spectra.

Q. What are common synthetic routes for this compound?

- Methodological Answer :

- Halogenation : Bromination/chlorination of benzofuran precursors using reagents like NBS (N-bromosuccinimide) or Cl₂ gas under controlled conditions.

- Cross-coupling : Suzuki-Miyaura coupling with bromo/chloro-substituted boronic acids (e.g., 5-chlorophenylboronic acid).

- Oxidative Methods : Similar to , use chloroperoxybenzoic acid for sulfoxide intermediates, followed by deoxygenation . Optimize reaction temperature (e.g., 273 K for stability) and solvent polarity (dichloromethane/acetone) to minimize side reactions.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers due to sensitivity to hydrolysis and photodegradation. For waste management, segregate halogenated organic waste and collaborate with certified disposal agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic data resolve electronic effects of bromo and chloro substituents on benzofuran reactivity?

- Methodological Answer : Perform single-crystal X-ray diffraction to analyze bond lengths, angles, and intermolecular interactions (e.g., C–Br···π or Cl···H contacts). Compare with structures like 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran ( ) to assess substituent-induced distortions in the benzofuran ring. Use software like Olex2 for refinement and Mercury for visualization of Br/Cl van der Waals radii .

Q. How to address contradictions in synthetic yields of halogenated benzofurans across studies?

- Methodological Answer :

- Parameter Optimization : Systematically vary catalysts (e.g., Pd(PPh₃)₄ for coupling), solvents (polar aprotic vs. non-polar), and reaction time.

- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., dehalogenated intermediates).

- Reproducibility : Adhere to FAIR data principles ( ) by documenting exact conditions (e.g., temperature gradients, stirring rates) in open-access repositories .

Q. What computational strategies predict the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Model interactions with target proteins (e.g., serotonin receptors) using AutoDock Vina.

- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs like 5-APB ( ).

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and stability .

Q. How do bromo and chloro substituents influence crystal packing in benzofuran derivatives?

- Methodological Answer : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and intermolecular interactions (e.g., Br···Br contacts in vs. Cl···O in ). Use CrystalExplorer to quantify interaction energies (e.g., hydrogen bonding vs. halogen bonding) and predict solubility .

Data Contradiction and Reproducibility

Q. How to reconcile discrepancies in reported melting points or spectral data for halogenated benzofurans?

- Methodological Answer :

- Purity Assessment : Validate compound purity via HPLC (>95%) and elemental analysis.

- Environmental Controls : Ensure consistent humidity/temperature during measurements (e.g., IR spectra are sensitive to moisture; ).

- Collaborative Verification : Share raw data (e.g., .cif files for crystallography) via platforms like Zenodo .

Tables for Quick Reference

| Property | Technique | Key References |

|---|---|---|

| Molecular Weight Confirmation | Mass Spectrometry | |

| Substituent Positioning | ¹H/¹³C NMR | |

| Crystal Packing Analysis | X-ray Diffraction | |

| Bioactivity Prediction | QSAR/DFT |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。